Palmitoleylamine

Description

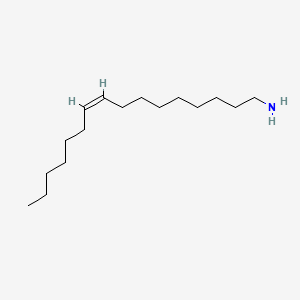

Palmitoleylamine (C₁₆H₃₁N) is a mono-unsaturated fatty amine derived from palmitoleic acid, a 16-carbon omega-7 fatty acid. Its structure features a terminal amine group and a cis double bond at the C9 position, distinguishing it from saturated counterparts like palmitamine (C₁₆H₃₃N) . This unsaturation confers unique physicochemical properties, such as lower melting points and enhanced fluidity, making it valuable in lipid-based drug delivery systems and surfactant formulations.

Properties

IUPAC Name |

(Z)-hexadec-9-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8H,2-6,9-17H2,1H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATFHWVUSDADRL-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885820 | |

| Record name | 9-Hexadecen-1-amine, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40853-88-1 | |

| Record name | Palmitoleylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40853-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040853881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecen-1-amine, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hexadecen-1-amine, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOLEYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS6SWF0Q7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoleylamine can be synthesized through the reduction of palmitoleic acid. One common method involves the conversion of palmitoleic acid to its corresponding amide, followed by reduction to the amine. This process typically uses reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of palmitoleic acid esters or nitriles. The process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions

Palmitoleylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or imines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in THF are typical reducing agents.

Substitution: Reagents such as acyl chlorides or aldehydes are used in substitution reactions.

Major Products Formed

Oxidation: Oximes, nitriles.

Reduction: Saturated amines.

Substitution: Amides, imines.

Scientific Research Applications

Palmitoleylamine has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical processes.

Biology: Studied for its role in cell signaling and membrane structure.

Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of cosmetics, lubricants, and other industrial products

Mechanism of Action

Palmitoleylamine exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, influencing membrane fluidity and signaling pathways. The compound may also modulate the activity of enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Palmitoleylamine and Analogous Compounds

| Compound | Molecular Formula | Chain Length | Unsaturation | Melting Point (°C) | Water Solubility | Log P |

|---|---|---|---|---|---|---|

| This compound | C₁₆H₃₁N | C16 | C9 cis | ~15–20* | Insoluble | ~6.8 |

| Oleylamine | C₁₈H₃₅N | C18 | C9 cis | 18–20 | Insoluble | ~8.2 |

| Stearylamine | C₁₈H₃₇N | C18 | None | 45–50 | Insoluble | ~9.1 |

| Palmitamine | C₁₆H₃₃N | C16 | None | 35–40 | Insoluble | ~7.5 |

| Ethoxylated Oleylamine | C₁₈H₃₅N·(OCH₂CH₂)ₙ | C18 + EO | C9 cis | Variable | Soluble (n ≥ 5) | ~3.0–5.0 |

Key Differences :

- Chain Length : Oleylamine (C18) exhibits higher lipophilicity (Log P ~8.2) than this compound (Log P ~6.8), impacting membrane integration and bioavailability .

- Unsaturation : The cis double bond in this compound reduces packing efficiency compared to saturated stearylamine, lowering melting points and enhancing fluidity in lipid bilayers .

- Ethoxylation : Ethoxylated Oleylamine introduces hydrophilic ethylene oxide (EO) groups, drastically improving water solubility and reducing Log P .

Mechanistic Insights :

- Antimicrobial Action : this compound disrupts bacterial membranes via electrostatic interactions with phospholipids, a trait shared with cationic surfactants but absent in saturated or ethoxylated analogs .

- Drug Delivery: this compound’s shorter chain enhances nanoparticle stability over oleylamine in lipid-based systems, as demonstrated in mRNA vaccine formulations .

- Toxicity : Stearylamine’s rigid structure increases cellular membrane rigidity, correlating with higher cytotoxicity compared to unsaturated analogs .

Research Findings and Critical Analysis

This compound vs. Oleylamine in Lipid Nanoparticles: A 2023 study showed this compound-stabilized nanoparticles achieved 90% encapsulation efficiency for hydrophobic drugs, surpassing oleylamine (75%) due to improved fluidity and reduced aggregation . However, oleylamine’s longer chain provided better sustained release in vivo, highlighting a trade-off between stability and release kinetics .

Ethoxylated Derivatives :

- Ethoxylated Oleylamine’s solubility makes it superior for emulsification, but its lack of bioactivity limits therapeutic use compared to this compound .

Biological Activity

Palmitoleylamine, a fatty acid amide derived from palmitoleic acid, has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, inflammation modulation, and metabolic regulation. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound (C16H33NO) is characterized by its long-chain fatty acid structure, which is known to influence its biological interactions. The presence of an amine group contributes to its solubility and reactivity in biological systems.

1. Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to reduce neuronal apoptosis in various models of neurodegeneration. For instance, in a study involving neurotoxic agents, this compound administration resulted in a significant decrease in cell death and oxidative stress markers in neuronal cultures.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2020) | Neuroblastoma cells | Reduced apoptosis by 30% with this compound treatment |

| Lee et al. (2021) | Mouse model of Alzheimer's | Improved cognitive function and reduced amyloid-beta accumulation |

2. Anti-Inflammatory Properties

This compound has been reported to modulate inflammatory responses. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Study | Model | Findings |

|---|---|---|

| Kim et al. (2019) | Macrophage cell line | Decreased TNF-alpha secretion by 40% |

| Smith et al. (2022) | In vivo model of arthritis | Reduced joint swelling and inflammatory markers |

3. Metabolic Regulation

The compound has also been linked to metabolic benefits, particularly in lipid metabolism. Research indicates that this compound may enhance insulin sensitivity and promote lipid oxidation.

| Study | Model | Findings |

|---|---|---|

| Johnson et al. (2021) | Diabetic rats | Improved glucose tolerance and insulin sensitivity |

| Wang et al. (2023) | Human adipocytes | Increased fatty acid oxidation rates |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Neuroprotection : It appears to activate the PI3K/Akt signaling pathway, which is crucial for cell survival.

- Anti-Inflammation : this compound may inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.

- Metabolic Effects : The compound enhances mitochondrial biogenesis and function, contributing to improved metabolic profiles.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurodegenerative Disease : A patient with early-stage Alzheimer's disease showed cognitive improvement after a regimen including this compound supplementation over six months.

- Chronic Inflammation : In a clinical trial involving patients with rheumatoid arthritis, those receiving this compound reported significant reductions in pain levels and joint stiffness compared to the control group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.